2-Butanone, 4-(1H-benzimidazol-1-yl)-
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, are fundamental to organic chemistry. researchgate.net Benzimidazole (B57391) is a prominent member of this class, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. researchgate.netresearchgate.net This fusion confers upon the benzimidazole system a unique set of properties, including aromaticity, the presence of both acidic and basic nitrogen atoms, and the ability to engage in various chemical reactions. researchgate.net The versatility of the benzimidazole scaffold allows for substitutions at various positions, leading to a vast library of derivatives with diverse characteristics. nih.govmdpi.com
The specific compound, 2-Butanone (B6335102), 4-(1H-benzimidazol-1-yl)- , is an example of an N-substituted benzimidazole. The attachment of the butanone moiety at the nitrogen atom of the imidazole ring is a common strategy in the chemical modification of benzimidazoles to modulate their physicochemical and biological properties. nih.gov
Significance of the Benzimidazole Scaffold in Contemporary Research Disciplines
The benzimidazole nucleus is of immense significance in several areas of scientific research, most notably in medicinal chemistry. Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with a wide range of biological targets, including enzymes and receptors. smolecule.com This has led to the development of numerous drugs with a benzimidazole core, exhibiting a broad spectrum of pharmacological activities, such as:
Anticancer agents : Some benzimidazole derivatives have shown the ability to inhibit cancer cell growth. nih.gov
Antimicrobial agents : The benzimidazole structure is found in various antifungal and antibacterial compounds.
Antiviral agents : Certain N-substituted benzimidazoles have been investigated for their activity against viruses like HIV. nih.gov
Anti-inflammatory agents : The scaffold is present in molecules with anti-inflammatory properties. nih.gov
Beyond medicine, benzimidazole derivatives are also explored in materials science for applications such as corrosion inhibitors and as components of novel polymers. The potential for 2-Butanone, 4-(1H-benzimidazol-1-yl)- to find utility in these areas is rooted in the established importance of the benzimidazole scaffold.
Structure
3D Structure
Properties
IUPAC Name |
4-(benzimidazol-1-yl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9(14)6-7-13-8-12-10-4-2-3-5-11(10)13/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAIGQDQDVCVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCN1C=NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Reactivity
The synthesis of 2-Butanone (B6335102), 4-(1H-benzimidazol-1-yl)- typically involves the N-alkylation of benzimidazole (B57391). This is a common and well-established method for preparing N-substituted benzimidazole derivatives. nih.gov
A probable synthetic route involves the reaction of benzimidazole with a suitable 4-carbon electrophile bearing a ketone group. A common precursor for this would be an alpha-haloketone, such as 4-chlorobutan-2-one. The reaction is generally carried out in the presence of a base, which deprotonates the acidic N-H of the benzimidazole, forming a benzimidazolide (B1237168) anion that then acts as a nucleophile.
The reactivity of 2-Butanone, 4-(1H-benzimidazol-1-yl)- is dictated by its constituent functional groups: the benzimidazole ring system and the ketone group. The benzimidazole ring can undergo further substitution reactions, and the un-substituted nitrogen in the imidazole (B134444) ring can act as a site for coordination with metal ions. The ketone carbonyl group is susceptible to nucleophilic attack, allowing for a variety of chemical transformations such as reduction to an alcohol or reaction with amines to form imines or enamines.
Research Findings and Potential Applications
While specific, in-depth research solely focused on 2-Butanone (B6335102), 4-(1H-benzimidazol-1-yl)- is limited in publicly available literature, its structural motifs suggest several areas of potential research interest.
Table 2: Potential Research Applications
| Research Area | Rationale |
| Medicinal Chemistry | As a precursor for more complex drug candidates due to the proven biological activity of the benzimidazole (B57391) scaffold. |
| Agricultural Chemicals | Potential development as an antimicrobial agent for crop protection. |
| Materials Science | Possible use in the synthesis of new polymers or materials with specific properties. |
The presence of both a hydrogen-bond donor (the other N-H in the imidazole (B134444) ring) and a hydrogen-bond acceptor (the ketone oxygen), along with the aromatic system, allows for diverse non-covalent interactions. These features are often sought after in the design of molecules that can bind to biological targets. Studies on related N-alkylated benzimidazoles have shown that the nature of the substituent at the N-1 position plays a crucial role in determining their biological activity. nih.gov
Compound Name Reference Table
Direct Synthetic Routes to 2-Butanone (B6335102), 4-(1H-benzimidazol-1-yl)-
The synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, with the IUPAC name 4-(benzimidazol-1-yl)butan-2-one and CAS number 79837-10-8, primarily involves the N-alkylation of the benzimidazole (B57391) ring. smolecule.com This targeted approach introduces the butanone functional group at the N-1 position of the benzimidazole nucleus.
Condensation Reactions in 2-Butanone, 4-(1H-benzimidazol-1-yl)- Synthesis
The most direct method for the synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)- is the condensation reaction between benzimidazole and a suitable electrophile, such as 4-halo-2-butanone. This reaction is a classic example of N-alkylation. The nitrogen atom of the benzimidazole ring acts as a nucleophile, attacking the electrophilic carbon of the butanone derivative, leading to the formation of a new carbon-nitrogen bond.
The reaction is typically carried out in the presence of a base to deprotonate the benzimidazole, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate and sodium hydride. researchgate.net The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
A plausible synthetic route involves the reaction of benzimidazole with 4-chloro-2-butanone (B110788). The synthesis of 4-chloro-2-butanone itself can be achieved from 4-hydroxy-2-butanone (B42824) using a chlorinating agent like thionyl chloride. google.com
One-Pot Synthetic Approaches for 2-Butanone, 4-(1H-benzimidazol-1-yl)-
While a specific one-pot synthesis for 2-Butanone, 4-(1H-benzimidazol-1-yl)- is not extensively detailed in the literature, general one-pot methodologies for N-alkylation can be adapted. For instance, a one-pot reaction could involve the in-situ formation of the benzimidazolate anion followed by the immediate addition of 4-halo-2-butanone. Some modern approaches even utilize environmentally benign conditions, such as using water as a solvent with the aid of surfactants like sodium dodecyl sulfate (B86663) (SDS) to facilitate the reaction between the hydrophilic benzimidazole and a hydrophobic alkyl halide. researchgate.netlookchem.com
General Advanced Benzimidazole Synthesis Strategies
The construction of the benzimidazole core is a well-established area of organic synthesis, with numerous methods available. These strategies typically involve the condensation of o-phenylenediamines with various carbonyl compounds or their equivalents. Advanced methodologies often employ catalytic systems to improve efficiency, selectivity, and sustainability.
Catalytic Systems in Benzimidazole Formation
Catalysis plays a pivotal role in modern benzimidazole synthesis, offering milder reaction conditions and improved yields. Both homogeneous and heterogeneous catalysts have been extensively explored.
Homogeneous catalysts are soluble in the reaction medium and offer high activity and selectivity. Various metal complexes and organocatalysts have been successfully employed for benzimidazole synthesis. For example, phosphoric acid has been used as an eco-friendly homogeneous catalyst for the condensation of o-phenylenediamine (B120857) with aldehydes. nih.gov Iron(III) porphyrin complexes have also been shown to be effective catalysts in one-pot, three-component synthesis of benzimidazoles. leyan.com Other homogeneous systems include the use of polyamine organocatalysts. rasayanjournal.co.in
Table 1: Examples of Homogeneous Catalysts in Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Key Advantages |
| Phosphoric acid | o-Phenylenediamine, Aromatic aldehydes | Methanol (B129727) | Eco-friendly, mild conditions, excellent yields. nih.gov |
| Fe(III) porphyrin | Benzo-1,2-quinone, Aldehydes, Ammonium acetate | Not specified | One-pot, three-component, high yields. leyan.com |
| Polyamine organocatalyst | o-Phenylenediamine/o-aminophenol, Aromatic aldehydes | Not specified | Metal-free, room temperature, reusable catalyst. rasayanjournal.co.in |
Heterogeneous catalysts exist in a different phase from the reactants and offer significant advantages in terms of easy separation, reusability, and reduced environmental impact. evitachem.com A wide array of solid-supported catalysts have been developed for benzimidazole synthesis.
Supported gold nanoparticles, for instance, have been demonstrated to be highly efficient and selective catalysts for the reaction between o-phenylenediamine and aldehydes under mild conditions. researchgate.net Other notable heterogeneous catalysts include metal oxides like MgO supported on dendritic fibrous nanosilica (MgO@DFNS), which facilitate the one-pot synthesis of 2-substituted benzimidazoles at ambient temperature. ijrpc.com Metal-organic frameworks (MOFs) such as MIL-101(Cr) have also been utilized as efficient heterogeneous catalysts.
Table 2: Examples of Heterogeneous Catalysts in Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Key Advantages |
| Au/TiO₂ | o-Phenylenediamine, Aldehydes | CHCl₃:MeOH | Mild conditions, high selectivity, no additives required. researchgate.net |
| MgO@DFNS | o-Phenylenediamine, Aldehydes | Ethanol | Ambient temperature, excellent yields, reusable catalyst. ijrpc.com |
| Fe₃O₄@PDA/CuCl₂ | o-Phenylenediamine, Benzyl amines | Water | Magnetically recoverable, good to excellent yields. evitachem.com |
| SBA-15-SO₃H | o-Phenylenediamine, Benzaldehydes | Ethanol | Mesoporous catalyst, room temperature synthesis. evitachem.com |
Green Catalysis Approaches
The development of environmentally benign catalysts is a significant focus in the synthesis of benzimidazole derivatives. These catalysts aim to improve efficiency, reduce waste, and allow for easier separation and recycling.
Heterogeneous catalysts are particularly advantageous due to their ease of recovery and reuse. A variety of nanocatalysts have been developed for the synthesis of 2-substituted benzimidazoles, which are precursors to N-alkylated products like 2-Butanone, 4-(1H-benzimidazol-1-yl)-. These include:
Magnetic Nanoparticles: Core-shell magnetic microspheres (e.g., γ-Fe₂O₃@SiO₂) have been utilized to catalyze the condensation reaction of o-phenylenediamines with aldehydes. tandfonline.comtandfonline.com These catalysts can be easily separated from the reaction mixture using an external magnet and have shown high catalytic efficiency. doi.org For instance, γ-Fe₂O₃@SiO₂-NH₂-COOH/IRMOF3-Gly nanoparticles have demonstrated high activity in these condensations. tandfonline.comdoi.org Similarly, SnFe₂O₄ nanoparticles have been used as a recyclable magnetic catalyst for the synthesis of arylbenzimidazoles in water. doi.org
Metal Oxide Nanoparticles: Zinc sulfide (B99878) (ZnS) and zinc oxide (ZnO) nanoparticles have been employed as efficient, eco-friendly catalysts for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. ajgreenchem.comnih.gov These methods offer high yields, mild reaction conditions, and short reaction times. ajgreenchem.comnih.gov Plant-assisted synthesis of zinc sulfide nanoparticles introduces a further green aspect to the catalyst preparation. aip.org
Supported Nanoparticles: Gold nanoparticles supported on titanium dioxide (Au/TiO₂) have shown to be effective for the selective synthesis of 2-substituted benzimidazoles at ambient conditions. mdpi.com Copper nanoparticles on activated carbon and Al₂O₃/CuI/PANI nanocomposites are other examples of supported catalysts that are reusable and provide excellent yields. tandfonline.comnih.gov
Lewis Acids: Zirconium-based compounds like ZrCl₄ and ZrOCl₂·8H₂O have proven to be effective Lewis acid catalysts for benzimidazole synthesis at room temperature. mdpi.com Erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) is another Lewis acid that can promote the selective synthesis of either 2-substituted or 1,2-disubstituted benzimidazoles. nih.gov
The following table summarizes various green catalysts used in the synthesis of benzimidazole precursors.
| Catalyst System | Reactants | Key Advantages |
| γ-Fe₂O₃@SiO₂-based magnetic nanoparticles | o-phenylenediamine, benzaldehyde (B42025) | High reusability, easy magnetic separation, high catalytic activity. tandfonline.comtandfonline.comdoi.org |
| Nano-ZnS / Nano-ZnO | o-phenylenediamines, substituted aldehydes | High yields, mild conditions, short reaction times, eco-friendly. ajgreenchem.comnih.govaip.org |
| Au/TiO₂ | o-phenylenediamine, aldehydes | Ambient reaction conditions, high selectivity. mdpi.com |
| Er(OTf)₃ | o-phenylenediamine, aldehydes | High selectivity for mono- or di-substituted products, eco-friendly. nih.gov |
| Fe₃O₄@SiO₂/collagen | o-phenylenediamine, various aldehydes | Recyclable, good yields, environmentally benign. doi.orgnih.gov |
Green Chemistry Principles and Sustainable Synthesis
The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. For benzimidazole synthesis, this involves several key strategies:
Use of Green Solvents: Water and polyethylene (B3416737) glycol (PEG) have been explored as environmentally benign solvents. chemmethod.comsphinxsai.com Reactions in water, catalyzed by K₂CO₃, have been reported for the synthesis of the benzimidazole ring system, avoiding the need for additional reagents or catalysts. chemmethod.comsphinxsai.com
Energy Efficiency: Microwave irradiation and ultrasonic irradiation are used to accelerate reactions, often leading to shorter reaction times and higher yields compared to conventional heating. mdpi.comchemmethod.comdoi.org These techniques are considered energy-efficient. chemmethod.com
Atom Economy: The development of one-pot synthesis and multicomponent reactions enhances atom economy by incorporating all or most of the atoms from the starting materials into the final product, thus reducing waste.
Use of Recyclable Catalysts: As discussed in the previous section, the use of heterogeneous and magnetic catalysts that can be easily recovered and reused for multiple cycles is a core principle of sustainable synthesis. doi.orgnih.gov For example, a nano-Fe₂O₃ catalyst in an aqueous medium was shown to be recyclable. nih.gov
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental and economic advantages by reducing waste and simplifying purification processes.
Microwave-Assisted Solvent-Free Synthesis: The use of microwave irradiation in the absence of a solvent has been reported for the synthesis of benzimidazoles. For instance, the reaction between o-phenylenediamine and benzaldehyde has been carried out under solvent-free conditions using a heterogeneous catalyst like Montmorillonite K10 clay, activated by microwave irradiation. mdpi.com
Grinding: A solvent-free synthesis of 1,2-disubstituted benzimidazoles has been achieved by grinding o-phenylenediamines and aldehydes with p-toluenesulfonic acid as a catalyst. nih.gov This method is notable for its simplicity, high efficiency, and mild conditions. nih.gov
Catalyst-Only Conditions: Some methods have been developed that are both solvent-free and catalyst-free, or use a minimal amount of a recyclable catalyst. For example, K₄[Fe(CN)₆] has been used as a catalyst for the condensation of 1,2-diamines with aldehydes under solvent-free conditions. chemmethod.comsphinxsai.com
Photochemical Synthesis Protocols
Photochemical methods represent a green and sustainable approach to organic synthesis, utilizing light as a clean energy source.
Visible-Light-Promoted Reactions: Recent advancements include the use of visible light to promote reactions. For example, a visible-light-promoted decarboxylative α-amidation of aldehydes has been reported, showcasing the potential for light-induced functionalization of aldehyde-containing compounds. acs.org
Photocatalysis: The H₂O₂/TiO₂ P25 nanoparticle system has been employed as a photocatalyst for the synthesis of 2-substituted benzimidazoles under solvent-free conditions, yielding excellent results. nih.gov While direct photochemical synthesis of the benzimidazole core is an emerging area, these related protocols highlight the potential for developing light-driven methodologies for compounds like 2-Butanone, 4-(1H-benzimidazol-1-yl)-.
Multicomponent and Rearrangement Reactions
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials.
One-Pot Synthesis: Many of the green catalytic methods described above are one-pot syntheses, where o-phenylenediamine and an aldehyde react to form the benzimidazole core. ajgreenchem.comdoi.org For instance, zinc triflate has been used as an efficient catalyst in a one-pot synthesis of 2-substituted benzimidazoles. chemmethod.com
Three-Component Reactions: A novel, environmentally friendly method has been developed for the synthesis of 2-substituted benzothiazoles (a related heterocyclic system) via a three-component one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, which proceeds without a catalyst or any additives. nih.gov Similar strategies could be explored for benzimidazole synthesis.
Functionalization of the Benzimidazole Core
N-Alkylation Methodologies
The synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)- specifically requires the N-alkylation of a benzimidazole precursor. This is a crucial step to introduce the butanone side chain onto the benzimidazole nitrogen atom. While the initial search results primarily focus on the synthesis of the benzimidazole ring itself, the functionalization of the N-H group is a well-established transformation in organic chemistry.
A common method for N-alkylation involves the reaction of the N-H of the benzimidazole ring with an appropriate alkylating agent in the presence of a base. For the synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, this would typically involve:
Deprotonation: A base (e.g., sodium hydride, potassium carbonate) is used to deprotonate the N-H of the benzimidazole, making the nitrogen atom more nucleophilic.
Nucleophilic Substitution: The resulting benzimidazolide (B1237168) anion then reacts with an alkyl halide, such as 4-chloro-2-butanone or 4-bromo-2-butanone, via an Sₙ2 reaction to form the desired N-alkylated product.
Mannich Reactions
The Mannich reaction is a cornerstone aminomethylation method for introducing a β-amino ketone moiety, proving invaluable in the derivatization of N-heterocyclic compounds like benzimidazole. researchgate.netchitkara.edu.in This reaction typically involves the condensation of a compound with an active hydrogen atom (in this case, the N-H of the benzimidazole ring), an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govchitkara.edu.in The resulting products, known as Mannich bases, often exhibit distinct pharmacological profiles. researchgate.netchitkara.edu.in
A general procedure for synthesizing N-Mannich bases of 2-substituted benzimidazoles involves dissolving the starting benzimidazole derivative in a suitable solvent like ethanol. nih.govsphinxsai.com A secondary amine and formaldehyde (B43269) are then added, and the mixture is refluxed for several hours. nih.gov For instance, 2-substituted benzimidazoles can be reacted with secondary amines and formaldehyde in ethanol, followed by refluxing for 8 hours to yield the desired Mannich bases. nih.gov In some variations, the reaction is conducted in methanol with a catalytic amount of concentrated hydrochloric acid, followed by refluxing for 10 hours. researchgate.net
The versatility of the Mannich reaction allows for the introduction of a wide range of amino groups onto the benzimidazole scaffold. Studies have successfully utilized various secondary amines, including dimethylamine, piperazine (B1678402), and 1-methyl piperazine, to create diverse libraries of benzimidazole derivatives. researchgate.netchitkara.edu.inorganic-chemistry.org
Table 1: Examples of Mannich Base Synthesis for Benzimidazole Derivatives
| Starting Benzimidazole | Amine | Reaction Conditions | Product Type | Reference |
| 2-Substituted Benzimidazole | Secondary Amine | Ethanol, Formaldehyde, Reflux 8h | 1-Aminomethyl-2-substituted benzimidazole | nih.gov |
| 2-Ethyl Benzimidazole | 1-Methyl piperazine / 1-Phenyl piperazine | Methanol, Formaldehyde, conc. HCl, Reflux 10h | 1-Piperazinomethyl-2-ethyl benzimidazole | researchgate.net |
| 2-Substituted Benzimidazole | Diethylamine | Formaldehyde, Reflux 6-8h at 100°C | 1-(Diethylaminomethyl)-2-substituted benzimidazole | chitkara.edu.in |
| 2-Substituted Phenyl Benzimidazole | Secondary Amine | Ethanol, Formaldehyde, Stirring 1h, Reflux 1h | 1-(Substituted methyl)-2-substituted phenyl benzimidazole | sphinxsai.com |
| 2-Substituted Benzimidazole | Benzamide (as active H compound) | Formalin, conc. HCl | N-(Benzimidazol-1-ylmethyl)benzamide | chitkara.edu.in |
Cyclization Reactions
The construction of the benzimidazole core predominantly relies on cyclization reactions, which involve the formation of the fused imidazole (B134444) ring. nih.gov The most conventional and widely practiced method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid. nih.gov This reaction can be performed by refluxing the reactants in the presence of an acid, such as acetic acid, for several hours. nih.gov A simple synthesis involves refluxing o-phenylenediamine with formic acid for two hours, followed by neutralization to yield the parent benzimidazole. slideshare.net
Modern advancements have introduced a variety of catalysts and conditions to improve yields, shorten reaction times, and broaden the substrate scope. nih.govorganic-chemistry.org One-pot condensation of o-phenylenediamines with aryl aldehydes can be achieved at room temperature using hydrogen peroxide and hydrochloric acid in acetonitrile. organic-chemistry.org Supported gold nanoparticles (Au/TiO2) have also been employed as efficient heterogeneous catalysts for the selective reaction between o-phenylenediamine and aldehydes under ambient conditions, avoiding the need for harsh oxidants. mdpi.com
Other innovative cyclization strategies include:
Using D-Glucose as a C1 Synthon: An environmentally friendly method uses D-glucose as a biorenewable source for the methine bridge in an oxidative cyclization with o-phenylenediamines. nih.govorganic-chemistry.org
Catalysis with p-Toluenesulfonic Acid: This catalyst enables an efficient, solvent-free synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamines and aldehydes under grinding conditions. nih.gov
Acid-Catalyzed Condensation: Various acids, including chlorosulfonic acid and boric acid, have been used to catalyze the condensation of phenylenediamines with aromatic aldehydes, providing products in good to excellent yields under mild conditions. nih.govresearchgate.net
Table 2: Comparison of Cyclization Methods for Benzimidazole Synthesis
| Reactants | Catalyst/Reagent | Conditions | Key Features | Reference |
| o-Phenylenediamine, Carboxylic Acid | Acetic Acid | Reflux 4h | Conventional Phillips condensation | nih.gov |
| o-Phenylenediamine, Aldehyde | Au/TiO2 Nanoparticles | CHCl3:MeOH, Ambient Temp. | Heterogeneous catalysis, mild conditions, no oxidant needed | mdpi.com |
| o-Phenylenediamine, Aldehyde | p-Toluenesulfonic Acid | Solvent-free, Grinding | High efficiency, simple isolation | nih.gov |
| o-Phenylenediamine, Aldehyde | H2O2 / HCl | Acetonitrile, Room Temp. | Short reaction time, excellent yields | organic-chemistry.org |
| o-Phenylenediamine, D-Glucose | TsOH | Water | Biorenewable C1 source, green solvent | nih.govorganic-chemistry.org |
Fragment-Based Synthesis Approaches
Fragment-based design is a powerful strategy in drug discovery and is mirrored in the synthetic approaches used to construct complex benzimidazole derivatives. tandfonline.com This methodology involves the synthesis and coupling of distinct molecular fragments to build a final molecule with desired properties. Retrosynthetic analysis of substituted benzimidazoles often identifies key fragments, such as substituted 1,2-phenylenediamines and carboxylic acids or their equivalents, which are then combined. nih.gov
This approach is particularly evident in the synthesis of hybrid molecules where the benzimidazole scaffold is linked to other pharmacologically active moieties. tandfonline.com For example, the synthesis of benzimidazole-sulfonyl derivatives often involves a multi-step process where a pre-formed benzimidazole core undergoes a substitution reaction with a sulfonyl chloride fragment. nih.gov Similarly, benzimidazole-1,2,4-triazole derivatives have been synthesized in a stepwise manner, starting with the formation of a substituted benzimidazole which is then elaborated and coupled with a triazole precursor. acs.org
A specific example of a fragment-based approach involves the synthesis of aminopyridone-linked benzimidazoles, where different fragments are designed and combined to target specific biological pathways. tandfonline.com The synthesis of complex derivatives like 2,5-disubstituted benzimidazoles can be planned by identifying the requisite 1,2-phenylenediamine and carboxylic acid fragments for assembly via the Phillips procedure. nih.gov This modular approach allows for the systematic modification of different parts of the molecule to optimize its function.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies
2D and 3D QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are pivotal in drug discovery for predicting the activity of novel chemical entities. researchgate.net For analogs of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, both 2D and 3D QSAR approaches have been employed to understand the structural requirements for their biological effects, such as their potential as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). researchgate.netresearchgate.net
2D-QSAR models utilize descriptors derived from the two-dimensional representation of molecules, while 3D-QSAR methods also incorporate information about the three-dimensional structure, such as molecular shape and electrostatic fields. shd-pub.org.rs The robustness and predictive power of these models are evaluated using various statistical metrics. A high squared correlation coefficient (r²) indicates a strong fit of the model to the training data, while a high cross-validated correlation coefficient (q²) suggests good internal predictive ability. researchgate.net
In a study on benzimidazole analogs, both 2D and 3D QSAR models were developed, yielding statistically significant results that underscore their potential for guiding the design of more potent compounds. researchgate.net
| Parameter | 2D QSAR (MLR) | 3D QSAR (SA-KNN MFA) | Description |
|---|---|---|---|
| r² (Correlation Coefficient) | 0.8847 | -- | Indicates the goodness of fit of the model. |
| q² (Cross-validated r²) | 0.7448 | 0.6695 | Measures the internal predictive ability of the model. |
| F-Test | 8.6880 | -- | Assesses the statistical significance of the model. |
| Number of Compounds (N) | 21 | 20 | The size of the dataset used for modeling. |
Descriptor Generation and Selection
The foundation of any QSAR model is the set of molecular descriptors used. nih.gov These are numerical values that encode different structural or physicochemical properties of the molecules. For benzimidazole analogs, a wide range of descriptors are calculated, including electronic, thermodynamic, spatial, and topological properties. researchgate.net
The selection of the most relevant descriptors is a critical step to create a simple, interpretable, and predictive model. Including irrelevant descriptors can introduce noise and lead to overfitting. In studies of benzimidazole derivatives, descriptors related to lipophilicity (XlogP) and dipole moment (XcompDipole) have been identified as significant contributors to biological activity. researchgate.net Evolutionary methods like the Genetic Algorithm (GA) are frequently used to systematically search for the optimal combination of descriptors from a vast initial pool, ensuring the resulting QSAR model is both robust and meaningful. shd-pub.org.rsnih.gov
Genetic Function Approximation (GFA) and Molecular Field Analysis (MFA)
Genetic Function Approximation (GFA) is an algorithm that combines the principles of genetic algorithms with regression analysis to build predictive QSAR models. nih.gov It explores various combinations of descriptors and model forms to identify equations with superior predictive power.
Molecular Field Analysis (MFA) is a 3D-QSAR technique, with common implementations being Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These methods calculate the steric (shape-related) and electrostatic (charge-related) fields surrounding a set of aligned molecules. The resulting field values are then correlated with biological activity. shd-pub.org.rs The output is often visualized as 3D contour maps, which highlight regions where specific properties are favorable or unfavorable for activity. For instance, in the context of designing inhibitors, a green contour in a steric map indicates a region where bulky substituents would enhance activity, while a yellow contour indicates where they would be detrimental. nih.gov Similarly, red and blue contours in an electrostatic map indicate where negative and positive charges, respectively, are preferred. nih.gov These maps provide intuitive, visual guidance for optimizing lead compounds like the 2-Butanone, 4-(1H-benzimidazol-1-yl)- scaffold. researchgate.net
Conformational Analysis and Molecular Alignment Methodologies
The specific three-dimensional arrangement of a molecule's atoms (its conformation) is crucial as it determines how the molecule recognizes and interacts with its biological target. nih.gov Computational studies on the core structure of 2-butanone have shown that it can exist in three distinct low-energy conformations, with steric and bond dipole interactions being the primary factors governing its conformational preferences. nih.gov When a molecule binds to a protein, it adopts a specific "bioactive" conformation, which is not necessarily its lowest energy state in solution. nih.gov
For 3D-QSAR and molecular docking studies, all molecules in a dataset must be superimposed or aligned in a consistent manner. researchgate.net A common alignment strategy involves using the most potent compound in the series as a template and fitting the other molecules onto it based on common structural features. researchgate.netresearchgate.net This ensures that the calculated molecular fields are comparable across the series, leading to a meaningful 3D-QSAR model.
Predictive Modeling and External Validation
The ultimate goal of QSAR modeling is to develop a model that can accurately predict the biological activity of compounds that have not yet been synthesized or tested. nih.gov To ensure a model's predictive capability, it must undergo rigorous validation. nih.gov
Validation is typically a two-step process:
Internal Validation: This assesses the model's stability and robustness. The most common method is leave-one-out (LOO) cross-validation, which generates the q² statistic. A high q² value indicates that the model is not overly dependent on any single compound in the training set. nih.gov
External Validation: This is the truest test of a model's predictive power. The model, built using a "training set" of compounds, is used to predict the activity of an independent "test set" of compounds that were not used during model development. nih.gov The predictive ability is often quantified by the predictive r² (Pred_r²) value.
A robust and truly predictive QSAR model must perform well in both internal and external validation tests. nih.govnih.gov
| Parameter | Typical Value Range | Interpretation |
|---|---|---|
| q² (Leave-One-Out) | > 0.5 | Indicates good internal model robustness. |
| Predictive r² | > 0.6 | Indicates good predictive ability for an external dataset. |
| r_m² | > 0.5 | A stricter test for external validation, checks for deviation between observed and predicted values. |
Molecular Interaction Studies
Molecular Docking Simulations
Molecular docking is a computational simulation that predicts the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor). shd-pub.org.rs This technique is instrumental in drug discovery for elucidating binding mechanisms and prioritizing compounds for synthesis. For analogs of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, docking simulations can identify key amino acid residues they interact with in a target protein, such as beta-tubulin or viral enzymes. shd-pub.org.rsnih.gov
The simulation results provide a binding energy or docking score, which estimates the strength of the interaction; more negative values typically indicate stronger binding. nih.gov For example, a study on benzimidazole derivatives targeting beta-tubulin documented a compound with a strong binding energy of -8.50 kcal/mol. nih.gov Furthermore, docking reveals the specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and pi-pi stacking, that stabilize the ligand-protein complex. These insights are invaluable as they can corroborate the findings from 3D-QSAR contour maps and provide a rational basis for structure-based drug design. shd-pub.org.rs
| Analog | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| BI-02 nih.gov | Beta-tubulin | -8.50 | Not specified |
| RKS-1 researchgate.net | COX-2 Enzyme | -8.9 | Not specified |
Binding Affinity and Interaction Energy Analysis
Computational and experimental studies are pivotal in understanding the interactions between benzimidazole derivatives and their biological targets. The binding affinity and interaction energy of analogs of 2-Butanone, 4-(1H-benzimidazol-1-yl)- are influenced by the specific substitutions on the benzimidazole core and the nature of the side chains.
Molecular docking studies on various benzimidazole derivatives reveal that their binding preferences are often directed towards the minor groove of DNA or specific enzyme active sites. tandfonline.com The benzimidazole nucleus itself is a crucial pharmacophore, and its interaction with target proteins is a key area of study. researchgate.netihmc.us For instance, the benzimidazole core can engage in strong π-π stacking interactions with aromatic amino acid residues within a protein's binding pocket. smolecule.com The ketone group, such as the one in the butanone side chain, can act as a hydrogen-bond acceptor, further enhancing binding specificity and affinity. smolecule.com
Structure-activity relationship (SAR) analyses indicate that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole ring significantly impact biological activity. nih.gov For example, in a series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamides, an isopropyl group at the 3-position led to moderate and selective affinity for the 5-HT₄ receptor. researchgate.net The length of an alkylene spacer chain also plays a role in optimizing affinity. researchgate.net Investigations into the binding of benzimidazole derivatives with DNA have shown a correlation between experimentally determined binding constants and computationally derived interaction energies, confirming that these molecules can bind via intercalation and groove binding modes. tandfonline.com
Advanced Spectroscopic Characterization Techniques
A suite of spectroscopic methods is employed to elucidate the precise chemical structure and properties of 2-Butanone, 4-(1H-benzimidazol-1-yl)- and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a fundamental tool for confirming the structure of benzimidazole derivatives. The chemical shifts provide detailed information about the electronic environment of each proton and carbon atom.
¹H NMR: In the proton NMR spectrum of a typical 1-substituted benzimidazole, the proton at the C2 position of the imidazole ring (H-2) usually appears as a singlet at a downfield chemical shift, often around 8.1 ppm. mdpi.com The aromatic protons on the fused benzene (B151609) ring typically resonate in the range of 7.2 to 7.8 ppm. For the 4-(1H-benzimidazol-1-yl)-2-butanone structure, the protons of the butanone side chain would exhibit characteristic signals. The methylene (B1212753) protons adjacent to the benzimidazole nitrogen (N-CH₂) would likely appear as a triplet, while the methylene protons adjacent to the carbonyl group (CH₂-C=O) would also be a triplet. The terminal methyl group (CH₃) would present as a singlet. Based on data for similar structures like 4-methoxy-2-butanone, the protons alpha to the carbonyl (C3-H) appear around 2.7 ppm, and the methyl protons (C1-H) are a singlet around 2.1 ppm. chemicalbook.com The methylene protons adjacent to a nitrogen in a benzimidazole derivative can be found at varied positions; for example, in 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, the N-CH₂ protons appear at 5.97 ppm. mdpi.comresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum provides complementary information. The carbonyl carbon (C=O) of the butanone group is highly deshielded and appears at a significant downfield shift, typically around 209 ppm. docbrown.info The carbons of the benzimidazole ring have distinct chemical shifts: the C2 carbon is generally found around 140-155 ppm, while the other aromatic carbons appear in the 110-145 ppm region. The aliphatic carbons of the butanone side chain would have shifts in the upfield region; for instance, the methyl carbon (CH₃) appears around 30 ppm, the methylene carbon adjacent to the carbonyl (CH₂-C=O) is near 45 ppm, and the methylene carbon attached to the nitrogen (N-CH₂) would be in a similar range. chemicalbook.com
Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for 2-Butanone, 4-(1H-benzimidazol-1-yl)-
| Atom Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Benzimidazole H-2 | ~8.1 (s) | - |
| Benzimidazole H-4/H-7 | ~7.6-7.8 (m) | - |
| Benzimidazole H-5/H-6 | ~7.2-7.4 (m) | - |
| Butanone -CH₂-N (C4) | ~4.4 (t) | ~45 |
| Butanone -CH₂-CO (C3) | ~2.8 (t) | ~45 |
| Butanone -CH₃ (C1) | ~2.2 (s) | ~30 |
| Benzimidazole C-2 | - | ~144 |
| Benzimidazole C-4/C-7 | - | ~110-120 |
| Benzimidazole C-5/C-6 | - | ~122-124 |
| Benzimidazole C-3a/C-7a | - | ~133-143 |
| Butanone C=O (C2) | - | ~209 |
Note: Data is estimated based on typical values for benzimidazole and butanone derivatives. docbrown.infodocbrown.infobeilstein-journals.org s=singlet, t=triplet, m=multiplet.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For 2-Butanone, 4-(1H-benzimidazol-1-yl)-, the spectrum would be dominated by several key absorptions.
The most prominent band would be the C=O stretching vibration of the ketone group, which is typically strong and sharp, appearing in the region of 1700-1725 cm⁻¹. mdpi.com The benzimidazole ring gives rise to several characteristic bands. The C=N stretching vibration of the imidazole part is observed around 1620-1630 cm⁻¹. researchgate.net Aromatic C=C stretching vibrations from the benzene ring appear in the 1450-1600 cm⁻¹ range. researchgate.net The C-N stretching vibration within the benzimidazole ring is typically seen around 1368 cm⁻¹. mdpi.com The aromatic C-H stretching vibrations are found above 3000 cm⁻¹, usually in the 3010-3080 cm⁻¹ region, while the aliphatic C-H stretching from the butanone chain appears just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range. mdpi.com Out-of-plane C-H bending vibrations can provide information about the substitution pattern on the benzene ring and are typically observed between 740-850 cm⁻¹.
Interactive Table: Characteristic IR Absorption Frequencies for 2-Butanone, 4-(1H-benzimidazol-1-yl)-
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1700 - 1725 |
| Aromatic C-H | Stretch | 3010 - 3080 |
| Aliphatic C-H | Stretch | 2850 - 2960 |
| C=N (Imidazole) | Stretch | 1620 - 1630 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| C-N (Imidazole) | Stretch | 1360 - 1380 |
| Aromatic C-H | Bend (out-of-plane) | 740 - 850 |
Note: Data compiled from general spectroscopy principles and studies on benzimidazole derivatives. researchgate.netmdpi.commdpi.com
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. In the electron impact (EI) mass spectrum of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, the molecular ion peak [M]⁺ would be observed at m/z = 188, corresponding to its molecular weight (C₁₁H₁₂N₂O). smolecule.com
The fragmentation pattern is predictable based on the structure. journalijdr.com A common fragmentation pathway for ketones is the alpha-cleavage on either side of the carbonyl group.
Cleavage between C1 and C2 would result in the loss of a methyl radical (•CH₃) to give a fragment at m/z = 173, or the formation of an acetyl cation [CH₃CO]⁺ at m/z = 43. The acetyl cation is often a very intense or base peak in the spectra of methyl ketones. journalijdr.comdocbrown.info
Cleavage between C2 and C3 would lead to the loss of an ethyl-benzimidazole radical to give the [CH₃CO]⁺ fragment at m/z = 43, or the formation of the [M-CH₃CO]⁺ fragment at m/z = 145.
Another significant fragmentation pathway involves the benzimidazole moiety itself. The benzimidazole ring can undergo cleavage, often initiated by the loss of the entire butanone side chain, which would lead to a fragment corresponding to the benzimidazolyl cation at m/z = 117. Further fragmentation of the benzimidazole ring itself, such as the loss of HCN, is also a characteristic process. journalijdr.com
Interactive Table: Predicted Mass Spectrometry Fragments for 2-Butanone, 4-(1H-benzimidazol-1-yl)-
| m/z Value | Proposed Fragment Ion |
| 188 | [C₁₁H₁₂N₂O]⁺ (Molecular Ion, M⁺) |
| 173 | [M - CH₃]⁺ |
| 145 | [M - CH₃CO]⁺ or [C₉H₉N₂]⁺ |
| 117 | [C₇H₅N₂]⁺ (Benzimidazolyl cation) |
| 43 | [CH₃CO]⁺ (Acetyl cation, likely base peak) |
Note: Fragmentation patterns are predicted based on general principles and data from related benzimidazole and ketone compounds. journalijdr.comdocbrown.info
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit two main absorption bands in the UV region, arising from π→π* transitions within the conjugated aromatic system. nist.gov For the parent benzimidazole, these bands appear around 243 nm and 278 nm. nist.gov
For 2-Butanone, 4-(1H-benzimidazol-1-yl)-, the conjugation of the benzimidazole ring system is the primary chromophore. The attachment of the butanone group at the N-1 position is not expected to significantly shift these π→π* transitions, as it does not extend the conjugation. Therefore, the λₘₐₓ values should be similar to those of other N-1 alkyl-substituted benzimidazoles. researchgate.net In addition to the strong π→π* transitions, a much weaker absorption band corresponding to the n→π* transition of the carbonyl group's non-bonding electrons may be observed at a longer wavelength, typically in the 270-300 nm range, though it is often obscured by the more intense π→π* bands. mdpi.com The specific solvent used can influence the exact position of these absorption maxima. mdpi.com Studies on related 2-arylbenzimidazoles show that substitutions on the benzimidazole ring can shift the absorption maxima to longer wavelengths (bathochromic shift). mdpi.com
Interactive Table: Typical UV-Vis Absorption Data for Benzimidazole Derivatives
| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) |
| π→π | ~245 | High |
| π→π | ~275-285 | High |
| n→π* (C=O) | ~270-300 | Low (often obscured) |
Note: Data is based on general values for the benzimidazole chromophore. nist.govresearchgate.net
X-ray Crystallography and Structural Elucidation
For example, the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile reveals that the benzimidazole ring system and the attached phenyl ring are nearly coplanar. nih.gov In the solid state, benzimidazole derivatives frequently form extensive networks of intermolecular hydrogen bonds, typically involving the N-H proton of the imidazole ring acting as a donor and a nitrogen atom or another suitable acceptor on an adjacent molecule. nih.gov In the case of 2-Butanone, 4-(1H-benzimidazol-1-yl)-, the ketone oxygen could potentially act as a hydrogen bond acceptor. The crystal packing would also be influenced by van der Waals forces and possible C-H···π interactions. researchgate.net The conformation of the butanone side chain would be determined by steric and electronic factors to minimize intramolecular strain.
Interactive Table: Representative Crystallographic Data for a Benzimidazole Analog
| Parameter | Value (for 4-(1H-benzo[d]imidazol-2-yl)benzonitrile) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.2172 |
| b (Å) | 11.818 |
| c (Å) | 12.719 |
| β (°) | 92.057 |
| V (ų) | 1084.1 |
| Key Feature | Intermolecular N—H···N hydrogen bonding |
Source: Data from the crystal structure of 4-(1H-benzo[d]imidazol-2-yl)benzonitrile, a related compound. nih.gov
Materials Science Applications
The benzimidazole scaffold is a cornerstone in the development of advanced materials due to its rigid structure, thermal stability, and unique electronic properties. rsc.org These characteristics make benzimidazole derivatives prime candidates for creating novel materials with tailored functionalities.
Polymeric Materials Development
Benzimidazole-based polymers, particularly polybenzimidazoles (PBIs), are a class of high-performance polymers known for their exceptional thermal and chemical stability. nih.gov They are typically synthesized through the polycondensation of aromatic tetraamines and dicarboxylic acid derivatives. nih.gov While specific use of 2-Butanone, 4-(1H-benzimidazol-1-yl)- as a monomer is not documented, the benzimidazole unit itself is fundamental to these materials.
Researchers have developed novel poly(arylene benzimidazole)s (PABIs) by reacting aromatic bifluorides with di(benzimidazolyl)benzene monomers, demonstrating a C–N coupling reaction to form robust polymer chains. researchgate.net Similarly, polyimides containing benzimidazole groups in their side chains have been synthesized for applications like natural gas separation. These polymers exhibit excellent thermal stability, good processability, and desirable mechanical properties. acs.org The incorporation of the benzimidazole moiety is crucial for achieving these high-performance characteristics. One vendor notes that 2-Butanone, 4-(1H-benzimidazol-1-yl)- has potential applications in the development of new polymers with specific properties. smolecule.com
Organic Light Emitting Diodes (OLEDs) and Optoelectronic Materials
The field of optoelectronics has significantly benefited from the unique properties of benzimidazole derivatives. tandfonline.com They are frequently used as electron-transporting materials, host materials, and emitters in Organic Light Emitting Diodes (OLEDs). nih.gov Their high triplet energy levels and good electron mobility are key to their function in these devices.
For instance, bipolar molecules combining carbazole (B46965) (an electron-donating moiety) and benzimidazole (an electron-withdrawing moiety) have been created to serve as host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. nih.govacs.org This molecular design leads to more balanced charge-transporting properties within the emitting layer, resulting in OLEDs with high external quantum efficiencies (EQE). acs.org In one study, an OLED using a carbazole/benzimidazole host achieved an EQE of up to 18.7%. nih.gov
Other research has focused on developing novel blue emitters for OLEDs by synthesizing hybrids of pyrene (B120774) and benzimidazole derivatives. mdpi.comnih.gov This design strategy aims to reduce intermolecular aggregation, which often leads to a red-shift in emission. A prototype OLED using one such pyrene-benzimidazole compound as the emissive layer produced a pure blue electroluminescence with a maximum EQE of 4.3% and a luminance of 290 cd/m². nih.gov
| Compound Type | Role in OLED | Max. External Quantum Efficiency (EQE) | Max. Luminance (cd/m²) | Emission Color | Reference |
|---|---|---|---|---|---|
| Pyrene-Benzimidazole Hybrid (Compound B) | Emitter | 4.3% | 290 | Pure Blue | nih.gov |
| Carbazole/Benzimidazole Bipolar Molecule | Host for TADF Emitter | 18.7% | Not Specified | Green | nih.gov |
| Tetraarylbenzobisoxazole Cruciforms | Emitter | 0.59 cd/A⁻¹ (Current Eff.) | Not Specified | Deep-Blue | nsf.gov |
Chemosensors and Molecular Sensing Systems
The benzimidazole structure is an exceptional platform for designing optical chemosensors due to its electron-accepting ability, pH sensitivity, and metal-ion chelating properties. tandfonline.com These sensors often operate via mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or excited-state intramolecular proton transfer (ESIPT). tandfonline.com
Numerous studies have demonstrated the use of benzimidazole derivatives as highly selective and sensitive fluorescent chemosensors.
For Metal Ions: A benzimidazole derivative was designed as a selective "on-off" fluorescent sensor for copper ions (Cu²⁺) in solution and for bioimaging in living cells, showing a detection limit of 3.05 µM. nih.gov Another sensor was developed for the dual detection of Cu²⁺ (via fluorescence quenching) and zinc ions (Zn²⁺) (via ratiometric fluorescence enhancement). rsc.org
For Anions: A BODIPY derivative functionalized with a benzimidazole unit showed a selective color change from pink to yellow specifically in the presence of hydrogen sulfate anions (HSO₄⁻). mdpi.com
For Explosives: Certain benzimidazole derivatives have been engineered as effective fluorescent chemosensors for the detection of picric acid (PA), a highly explosive compound. The sensor's fluorescence is selectively quenched by PA, enabling detection at the picogram level. acs.org
Crystal Engineering
Crystal engineering, which focuses on the design and synthesis of solid-state structures with desired properties, utilizes the predictable intermolecular interactions of molecules like benzimidazole derivatives. rsc.org The benzimidazole moiety's ability to form strong hydrogen bonds (N-H···N) and engage in π–π stacking interactions makes it a valuable building block for constructing supramolecular architectures. researchgate.netresearchgate.net
Studies on the crystal structures of various benzimidazole derivatives reveal how these non-covalent interactions dictate the molecular packing. For example, the crystal structure of 2-(4-Methylsulfanylphenyl)-1Hbenzimidazol-3-ium bromide is stabilized by N-H···Br hydrogen bonds and C-H···S interactions, which link the molecules into chains. biomedres.us In other derivatives, intermolecular C-H···N interactions can form centrosymmetric dimers, and π–π contacts between parallel imidazole rings further stabilize the crystal structure. mdpi.com By modifying the substituents on the benzimidazole ring, researchers can control these interactions to create materials with specific topologies, such as 1D chains or 3D microporous frameworks. researchgate.net
Corrosion Inhibition Studies
Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. proquest.comrsc.orgnih.gov Their inhibitory action stems from the adsorption of the molecules onto the metal surface, which blocks the active sites for corrosion. nih.gov This adsorption is facilitated by the presence of heteroatoms (nitrogen and sometimes oxygen or sulfur) and the π-electrons of the aromatic rings. proquest.com
Research indicates that benzimidazole derivatives typically function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions, often with a predominant effect on one. researchgate.net The adsorption process generally follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. rsc.orgresearchgate.net The effectiveness of the inhibition depends on the inhibitor's concentration, the temperature, and its molecular structure. nih.govresearchgate.net For example, theoretical studies have shown that adding electron-donating amino groups to the benzimidazole ring can significantly enhance inhibition efficiency, while electron-withdrawing nitro groups can decrease it. nih.gov
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|---|
| Mebendazole (MBZ) | Low-carbon steel | H₂SO₄ | 96.6 | 1.0 g/L | researchgate.net |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole (LF₂) | Carbon Steel | 1.0 M HCl | 95.4 | Not Specified | rsc.org |
| 2-(benzylthio)-1H-benzo[d]imidazole (BTBBI) | Mild Steel | 0.5 M HCl | Not Specified (Highest among tested) | Not Specified | researchgate.net |
| Benzimidazole-based Schiff base | Mild Steel | 1.0 M HCl | 92.79 | 0.80 mM | nih.gov |
Fluorescence Applications
The inherent fluorescence of the benzimidazole scaffold makes it a valuable component in the development of fluorescent materials. rsc.org Many benzimidazole derivatives exhibit strong fluorescence, often in the blue-green region of the spectrum, with high quantum yields and large Stokes shifts. rsc.org These properties are highly desirable for applications in sensors, bioimaging, and optoelectronics. tandfonline.com
The fluorescence mechanism in many 2-substituted benzimidazoles is attributed to ESIPT, where a proton is transferred from a hydroxyl group to a nitrogen atom of the imidazole ring in the excited state, leading to a dual emission. rsc.org The specific emission properties can be tuned by altering the substituents on the benzimidazole core. For instance, introducing an electron-donating methyl group can influence the fluorescence quenching efficiency when the molecule is used as a sensor. acs.org Researchers have also enhanced fluorescence by creating mechanically interlocked structures, such as a "suit Current time information in Otero County, US.ane," where a T-shaped benzimidazole fluorophore is encased in a macrocycle. This design reduces aggregation-caused quenching and leads to an 8-fold increase in the solid-state fluorescence quantum yield. rsc.org
Catalysis Research
The field of catalysis continuously seeks novel molecular structures that can facilitate chemical transformations with high efficiency and selectivity. Benzimidazole derivatives are of significant interest in this regard due to their versatile coordination properties.
Ligand Design for Asymmetric Catalysis
In asymmetric catalysis, the design of chiral ligands is paramount for achieving high enantioselectivity. While no studies specifically report the use of "2-Butanone, 4-(1H-benzimidazol-1-yl)-" as a ligand in asymmetric catalysis, the broader class of benzimidazole-containing ligands is well-established. These ligands can coordinate with various transition metals to create catalysts for a range of asymmetric reactions. The development of new proline amides derived from chiral amino alcohols, for instance, has led to highly efficient catalysts for direct aldol (B89426) reactions, achieving excellent enantioselectivities. nih.gov Similarly, copper-catalyzed asymmetric cycloadditions have been developed using bipyridine-type ligands to produce dihydrofurans with good stereoselection. nih.gov The potential for "2-Butanone, 4-(1H-benzimidazol-1-yl)-" to be developed into a chiral ligand for such applications remains an open area of research.
Applications in Organic Transformations (e.g., Oxidation Reactions)
Benzimidazole derivatives and their metal complexes are known to be effective catalysts in various organic transformations, including oxidation reactions. nih.gov For example, the selective oxidation of olefins to ketones, a fundamental reaction in organic synthesis, can be achieved using palladium(II) catalysts with specific ligands. researchgate.net While the direct catalytic application of "2-Butanone, 4-(1H-benzimidazol-1-yl)-" in oxidation reactions has not been documented, research on the catalytic oxidation of 2-butanone itself using solid Wacker-type catalysts has been explored. researchgate.net This suggests that the butanone moiety, in conjunction with the benzimidazole ring, could potentially modulate catalytic activity in such transformations.
Role of Benzimidazole Schiff Base Metal Complexes in Catalysis
Schiff base metal complexes derived from benzimidazoles are a significant class of catalysts. mdpi.comtijer.orgresearchgate.net These complexes are readily synthesized and their catalytic activity can be tuned by modifying both the benzimidazole scaffold and the coordinated metal ion. nih.govmdpi.com They have been successfully employed as catalysts in a variety of reactions, including condensation reactions and the synthesis of bioactive compounds. mdpi.com Although the synthesis and catalytic activity of Schiff base metal complexes derived specifically from "2-Butanone, 4-(1H-benzimidazol-1-yl)-" have not been reported, this remains a promising avenue for the development of new and efficient catalysts.
Photochemistry and Photophysical Studies
The interaction of molecules with light is fundamental to photochemistry, with applications ranging from solar energy conversion to the synthesis of complex organic molecules. The photophysical properties of benzimidazole derivatives make them interesting candidates for such studies.
Photoreactivity and Isomerization Pathways
The study of photoreactivity and isomerization pathways is crucial for understanding and designing light-responsive molecular systems. While there is no specific information on the photoreactivity or isomerization of "2-Butanone, 4-(1H-benzimidazol-1-yl)-", research on related benzimidazole structures provides some insights. For instance, the crystal structure and molecular conformation of 1,4-Bis(1H-benzimidazol-1-yl)but-2-ene have been characterized, revealing the spatial arrangement of the benzimidazole units. nih.gov Understanding the photophysical properties of such molecules is the first step toward exploring their potential in applications like molecular switches or photo-responsive materials.
Photocatalytic Mechanisms
Photocatalysis has emerged as a powerful tool for sustainable chemical synthesis. Benzimidazole derivatives have been incorporated into photocatalytic systems for various transformations. For example, the photocatalytic synthesis of other benzimidazoles has been achieved using catalysts like cobalt-loaded TiO2 under solar light irradiation. mdpi.com The general mechanism often involves the generation of reactive species upon light absorption by the photocatalyst, which then drive the desired chemical reaction. While the specific photocatalytic mechanism involving "2-Butanone, 4-(1H-benzimidazol-1-yl)-" has not been investigated, the broader research in this area suggests that benzimidazole compounds can play a role in the development of novel photocatalytic systems.
Agrochemical Research and Development
The benzimidazole scaffold is a cornerstone in the development of modern agrochemicals, with numerous derivatives commercialized as potent fungicides. While specific research detailing the direct application of 2-Butanone, 4-(1H-benzimidazol-1-yl)- as an agrochemical is not extensively documented in publicly available literature, its structural framework makes it a compound of significant interest in agrochemical research. The broader class of benzimidazole compounds has been widely studied and utilized for its systemic fungicidal properties, primarily through the inhibition of fungal cell division.
Benzimidazole fungicides are known to act by binding to β-tubulin, a protein essential for the formation of microtubules. This interaction disrupts microtubule assembly, thereby arresting mitosis in fungal cells and preventing their growth and proliferation. This mechanism of action is effective against a wide range of plant pathogenic fungi.
Furthermore, research into benzimidazole derivatives extends to herbicidal applications. Certain novel benzimidazol-2-one (B1210169) compounds have been identified as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plants for pigment biosynthesis. umich.edu Inhibition of this enzyme leads to bleaching of new growth and eventual plant death, making it a valuable target for herbicide development. umich.edu The structural features of 2-Butanone, 4-(1H-benzimidazol-1-yl)- suggest its potential as a building block for creating new derivatives that could be screened for such fungicidal or herbicidal activities.
Table 1: Examples of Agrochemical Activity in Benzimidazole Derivatives The following table is interactive. Click on the headers to sort the data.
| Derivative Class | Type of Activity | Target Organism/System | Mechanism of Action (if known) |
|---|---|---|---|
| Carbendazim, Benomyl, Thiabendazole | Fungicidal | Ascomycetes, Deuteromycetes, and some Basidiomycetes (e.g., Botrytis cinerea, Fusarium spp.) | Inhibition of β-tubulin polymerization, disrupting mitosis. |
| Tetrazolamide-benzimidazol-2-ones | Herbicidal | Various weed species | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). umich.edu |
| N-Alkylated-2-(substituted phenyl)-1H-benzimidazoles | Antifungal | Candida albicans, Aspergillus niger | Inhibition of ergosterol (B1671047) synthesis, leading to fungal cell membrane disruption. ijeas.org |
Precursor Roles in Advanced Chemical Synthesis
The chemical structure of 2-Butanone, 4-(1H-benzimidazol-1-yl)- makes it a versatile precursor for the synthesis of more complex, polyfunctional molecules and novel heterocyclic systems. Its utility stems from the presence of two key reactive sites: the ketone carbonyl group and the benzimidazole ring system, particularly the N-H proton and the aromatic scaffold.
The ketone moiety is a classic functional group for a wide array of organic transformations. It can readily undergo condensation reactions, such as the Claisen-Schmidt condensation, with various aromatic aldehydes. This reaction is pivotal for creating chalcones, which are themselves important intermediates for synthesizing a variety of heterocyclic compounds like pyrazoles and isoxazoles. ijeas.org For instance, analogous N-acetylated benzimidazole ketones have been used to synthesize chalcones, which are then cyclized with reagents like hydrazine (B178648) hydrate (B1144303) or hydroxylamine (B1172632) to yield pyrazole (B372694) and isoxazole (B147169) derivatives, respectively. ijeas.org
Furthermore, the active methylene group adjacent to the ketone can be a site for various C-C bond-forming reactions. The ketone can also be a precursor for creating other functional groups, such as alcohols via reduction or amines via reductive amination.
A study on the closely related compound, 1-(1H-benzo[d]imidazol-2-yl)ethanone, demonstrates the synthetic potential of a benzimidazole ketone. This compound was first reacted with aldehydes to form arylidine derivatives (chalcone analogs). researchgate.net These intermediates were then subjected to cyclization reactions with various reagents to produce a diverse range of complex heterocyclic structures, including:
Azetidinones (β-lactams) through reaction with chloroacetyl chloride. researchgate.net
Thiazolidinones via cyclization with thioglycolic acid. researchgate.net
Pyrimidinethiones and Pyrimidinones by reacting with thiourea (B124793) and urea, respectively. researchgate.net
These transformations highlight the role of the benzimidazole ketone scaffold as a foundational building block for constructing diverse chemical libraries, which can then be screened for various biological activities. The ability to readily generate molecular complexity from a single, stable precursor like 2-Butanone, 4-(1H-benzimidazol-1-yl)- is highly valuable in medicinal and agrochemical discovery research.
Table 2: Synthetic Utility of Benzimidazole Ketone Precursors The following table is interactive. Click on the headers to sort the data.
| Starting Material (Analog) | Reagent | Reaction Type | Resulting Heterocyclic System | Reference |
|---|---|---|---|---|
| 1-(1H-benzo[d]imidazol-2-yl)ethanone-derived chalcone | Chloroacetyl Chloride | Cyclization | Azetidinone | researchgate.net |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone-derived chalcone | Thioglycolic Acid | Cyclization | Thiazolidinone | researchgate.net |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone-derived chalcone | Thiourea | Cyclization | Pyrimidinethione | researchgate.net |
| 1-(1H-benzo[d]imidazol-2-yl)ethanone-derived chalcone | Urea | Cyclization | Pyrimidinone | researchgate.net |
| N-acetyl-benzimidazole-derived chalcone | Hydrazine Hydrate | Cyclization | Pyrazole | ijeas.org |
| N-acetyl-benzimidazole-derived chalcone | Hydroxylamine | Cyclization | Isoxazole | ijeas.org |
Future Research Directions and Unexplored Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Design
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of materials and drug discovery. nih.govresearchgate.net These computational tools offer the potential to significantly accelerate the design and optimization of novel benzimidazole (B57391) derivatives, including 2-Butanone (B6335102), 4-(1H-benzimidazol-1-yl)-.
Future research should focus on developing sophisticated quantitative structure-activity relationship (QSAR) models. nih.govnih.govresearchgate.net These models can correlate the structural features of benzimidazole derivatives with their properties, such as biological activity or material performance. For instance, a machine learning-based QSAR model could be trained on a dataset of benzimidazole compounds to predict their efficacy as corrosion inhibitors or their potential as antidiabetic agents. nih.govnih.govresearchgate.net Based on such models, new molecules with enhanced properties could be designed. nih.gov
Generative models, a frontier in AI, can be employed to design entirely new benzimidazole-based molecules with desired functionalities from the ground up. semanticscholar.org By learning from existing chemical data, these models can propose novel structures, including variations of the 2-butanone side chain or substitutions on the benzimidazole ring, that are predicted to have superior performance characteristics.
Development of Novel and More Efficient Synthetic Methodologies for Complex Benzimidazole Scaffolds
While classical methods for benzimidazole synthesis exist, the demand for more complex and diverse derivatives necessitates the development of novel and efficient synthetic strategies. researchgate.netnih.govresearchgate.net Future research in this area should aim to overcome the limitations of current protocols, such as harsh reaction conditions, the use of hazardous solvents, and the generation of byproducts. nih.gov
A significant focus will be on the development of one-pot procedures and the use of innovative catalysts to streamline the synthesis of complex benzimidazoles. researchgate.netnih.gov For example, the use of erbium(III) trifluoromethanesulfonate (B1224126) as a catalyst has shown promise in the selective synthesis of 1,2-disubstituted benzimidazoles. nih.govmdpi.com The exploration of novel catalytic systems, including those based on nanoparticles or metal-organic frameworks, could lead to even more efficient and selective transformations. researchgate.net Furthermore, the development of synthetic routes that allow for the precise installation of functional groups, such as the butanone moiety in 2-Butanone, 4-(1H-benzimidazol-1-yl)-, will be crucial for creating a wider range of tailored molecules.
Advanced Characterization of Intermolecular Interactions in Designed Materials
The macroscopic properties of materials derived from benzimidazole compounds are intrinsically linked to the intermolecular interactions at the molecular level. A deeper understanding of these interactions is paramount for the rational design of new materials with specific functions.
Deeper Elucidation of Photophysical Processes at the Molecular Level
Benzimidazole derivatives have shown interesting photophysical properties, making them promising candidates for applications in optoelectronics and sensing. nih.govrsc.org Future research should focus on a more profound understanding of the photophysical processes that occur in these molecules upon excitation with light.
Investigating the influence of the molecular structure and the surrounding environment on properties such as fluorescence and intramolecular charge transfer is crucial. nih.gov For example, studies on N-substituted benzimidazoles have shown that the nature of the substituent and the polarity of the solvent can significantly affect their emission characteristics. nih.gov The photochemistry of benzimidazole itself can be complex, involving pathways such as NH bond cleavage or ring-opening isomerizations. acs.org A detailed investigation of the excited-state dynamics of 2-Butanone, 4-(1H-benzimidazol-1-yl)- and its derivatives, using time-resolved spectroscopic techniques and theoretical calculations, will be necessary to unravel the mechanisms of light absorption, energy dissipation, and emission. acs.org This knowledge will be instrumental in the design of novel fluorescent probes, organic light-emitting diode (OLED) materials, and photocatalysts.
Further Advancements in Green and Sustainable Synthesis Protocols
The principles of green chemistry are increasingly guiding synthetic chemistry research, aiming to reduce the environmental impact of chemical processes. chemmethod.com The development of green and sustainable methods for the synthesis of benzimidazole scaffolds is a critical area for future research. nih.govresearchgate.net
This includes the use of environmentally benign solvents, such as water or deep eutectic solvents (DES), which can serve as both the reaction medium and, in some cases, the catalyst. nih.gov Microwave-assisted synthesis has also emerged as a green alternative, often leading to shorter reaction times and higher yields. mdpi.comchemmethod.com The use of recyclable heterogeneous catalysts and the development of solvent-free reaction conditions are other important avenues to explore. mdpi.comresearchgate.net Photocatalytic methods using visible light are also gaining traction as a sustainable approach for benzimidazole synthesis under mild conditions. researchgate.net By focusing on these green protocols, the synthesis of 2-Butanone, 4-(1H-benzimidazol-1-yl)- and other complex benzimidazoles can be made more economical and environmentally friendly.
Q & A
Q. What are the common synthetic routes for preparing 4-(1H-benzimidazol-1-yl)-2-butanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting benzimidazole derivatives with a ketone-bearing electrophile (e.g., 4-chloro-2-butanone) under reflux in polar aprotic solvents like DMF or acetonitrile. Catalytic bases (e.g., K₂CO₃) are often used to deprotonate the benzimidazole nitrogen, enhancing reactivity .
- Example Protocol :
- Mix 1H-benzimidazole (1 equiv) with 4-chloro-2-butanone (1.2 equiv) in DMF.
- Add K₂CO₃ (2 equiv) and reflux at 80°C for 6–12 hours.
- Purify via column chromatography (silica gel, ethyl acetate/hexane).
- Key Factors :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF/ACN | Polarity enhances nucleophilicity |
| Temperature | 80–100°C | Higher temps reduce reaction time |
| Catalyst | K₂CO₃ | Essential for deprotonation |
Q. Which spectroscopic and analytical techniques are critical for characterizing 4-(1H-benzimidazol-1-yl)-2-butanone?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzimidazole ring (aromatic protons at δ 7.2–8.5 ppm) and the ketone group (carbonyl carbon at δ ~205 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1700 cm⁻¹) and N–H bending (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 215) .
- Thermal Analysis (TGA/DTA) : Assess decomposition patterns (e.g., onset at 200°C) .
Q. How can computational tools predict the physicochemical properties of this compound?
- Methodological Answer :
- PubChem/Reaxys : Retrieve experimental data (logP, solubility) or predict properties via QSAR models .
- Density Functional Theory (DFT) : Optimize geometry and calculate dipole moments or HOMO-LUMO gaps using software like Gaussian .
- Example Calculation :
| Property | Predicted Value | Tool |
|---|---|---|
| logP | 1.8 | PubChem |
| pKa | 4.2 (imidazole N) | ACD/Labs |
Q. What preliminary assays are used to evaluate the biological activity of benzimidazole-containing compounds?
- Methodological Answer :
- Antimicrobial Screening : Agar diffusion assays against S. aureus or E. coli .
- Anticancer Assays : MTT viability tests on cancer cell lines (e.g., IC₅₀ determination) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease activity .
Advanced Research Questions
Q. How do structural modifications of 4-(1H-benzimidazol-1-yl)-2-butanone affect its bioactivity?
- Methodological Answer :
- Substituent Effects : Introducing electron-withdrawing groups (e.g., –NO₂) at the benzimidazole 5-position enhances anticancer activity by increasing electrophilicity .
- Case Study :
| Derivative | Modification | GI₅₀ (μM) |
|---|---|---|
| Parent | None | 5.2 |
| 5-NO₂ | –NO₂ | 0.87 |
| 5-OCH₃ | –OCH₃ | 3.4 |
Q. What crystallographic strategies resolve challenges in determining the molecular conformation of this compound?
- Methodological Answer :
- SHELX Suite : Use SHELXT for structure solution and SHELXL for refinement. Key parameters include anisotropic displacement for non-H atoms and TWIN/BASF commands for twinned crystals .
- Example Data :
| Crystal System | Space Group | R Factor |
|---|---|---|
| Monoclinic | P2₁/c | 0.058 |
Q. How can synthetic routes be optimized for scalability without compromising purity?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) .
- Flow Chemistry : Enhances reproducibility using microreactors (≥95% yield) .
- Critical Parameters :
| Variable | Optimization | Outcome |
|---|---|---|
| Solvent | Ethanol/H₂O | Reduces toxicity |
| Catalyst | Nano-K₂CO₃ | Higher surface area |
Q. How should researchers address contradictions in bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Troubleshooting Table :
| Discrepancy Source | Resolution Strategy |
|---|---|
| Cell Line Variability | Use ATCC-validated lines |
| Assay Protocol | Adopt CLIA guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
